molecular formula C13H18FNO2 B4628614 4-fluoro-N-(3-isopropoxypropyl)benzamide

4-fluoro-N-(3-isopropoxypropyl)benzamide

Cat. No.: B4628614
M. Wt: 239.29 g/mol
InChI Key: ZDHPBWOLOHUTLN-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-isopropoxypropyl)benzamide is a fluorinated benzamide derivative characterized by a 3-isopropoxypropyl chain attached to the amide nitrogen. For example, 4-fluorobenzamide moieties are associated with anti-inflammatory, anticancer, and antidiabetic properties . The isopropoxypropyl substituent may influence solubility, bioavailability, and target binding compared to other alkyl or aromatic substituents.

Properties

IUPAC Name

4-fluoro-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-10(2)17-9-3-8-15-13(16)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHPBWOLOHUTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Crystallographic Comparisons

Table 1: Structural and Pharmacological Profiles of Selected Benzamides
Compound Name (Example) Substituents/Modifications Key Structural Features Pharmacological Activity/Application References
4-Fluoro-N-(3-isopropoxypropyl)benzamide 3-Isopropoxypropyl chain Flexible alkoxy chain; potential for H-bonding Not explicitly stated (inference: anti-inflammatory/EGFR inhibition) -
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Isoindoline-dione moiety Rigid planar structure; intramolecular H-bonds Anti-inflammatory, anticancer
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide 2-Hydroxy-4-nitrophenyl group Dihedral angle 14.1°; strong intermolecular H-bonds Structural studies for molecular modeling
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide Methoxypropyl sulfonamide Sulfonamide group; enhanced polarity Not explicitly stated (potential enzyme inhibition)
Example 53 () Fluorophenyl-chromenone-pyrazolo pyrimidine Complex heterocyclic system Kinase inhibition (inference from synthesis)

Key Observations:

  • Substituent Effects: The 3-isopropoxypropyl chain in the target compound introduces conformational flexibility, contrasting with the rigid isoindoline-dione in or the planar nitrophenyl group in . Flexibility may enhance membrane permeability but reduce binding specificity.
  • Crystal Packing: Compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide form infinite ribbons via O–H∙∙∙O hydrogen bonds , whereas the isopropoxypropyl group in the target compound may promote weaker van der Waals interactions.
  • Dihedral Angles: The dihedral angle between aromatic rings in (14.1°) significantly impacts molecular planarity and intermolecular interactions, a feature absent in the target compound due to its aliphatic chain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-(3-isopropoxypropyl)benzamide
Reactant of Route 2
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